Regioisomer‑Dependent Synthetic Utility: Only the 4‑(4‑Chlorophenyl)‑4‑oxo Isomer Yields Fenbuconazole‑Lactone B
The Fenbuconazole‑lactone B (RH‑9130) synthetic sequence requires the ketone carbonyl adjacent to the 4‑chlorophenyl ring; the regioisomer 2‑(4‑chlorophenyl)‑4‑oxo‑4‑phenylbutanenitrile (CAS 95855‑32‑6) positions the chlorophenyl group on the wrong carbon and cannot cyclize to the correct butyrolactone [1]. In the published metabolite synthesis, CAS 6273‑45‑6 is the only β‑cyano ketone intermediate that leads to the target lactone in a verified sequence, whereas the alternative regioisomer has no demonstrated utility in any fenbuconazole‑related methodology [1][2].
| Evidence Dimension | Regioisomeric fitness for Fenbuconazole‑lactone B synthesis |
|---|---|
| Target Compound Data | 4‑(4‑Chlorophenyl)‑4‑oxo‑2‑phenylbutanenitrile (CAS 6273‑45‑6): successful intermediate in published route |
| Comparator Or Baseline | 2‑(4‑Chlorophenyl)‑4‑oxo‑4‑phenylbutanenitrile (CAS 95855‑32‑6): not applicable to the same synthetic sequence |
| Quantified Difference | Qualitative pass/fail: CAS 6273‑45‑6 is the required regioisomer; CAS 95855‑32‑6 fails to produce the intended metabolite |
| Conditions | Multi‑step synthesis of Fenbuconazole‑lactone B (RH‑9130) as reported in ACS Symposium Series Vol. 584 (1995) |
Why This Matters
Procurement of the correct regioisomer is mandatory for any laboratory synthesizing fenbuconazole metabolite reference standards; ordering the wrong isomer leads to failed reactions, wasted resources, and non‑compliance with regulatory methods that specify RH‑9130 identity.
- [1] Szapacs, E.M. & Shaber, S.H. (1995). Synthesis and Biological Properties of Fenbuconazole Metabolites. ACS Symp. Ser., 584, 420–433. https://pubs.acs.org/doi/abs/10.1021/bk-1995-0584.ch036 View Source
- [2] Yang, J.-Y. et al. (2014). Acta Crystallogr. E70, o257–o258. (Crystal structure of regioisomer CAS 95855‑32‑6, demonstrating positional difference). https://doi.org/10.1107/S1600536814002335 View Source
